2,5-Dibromo-4-nitropyridine

Regioselective Synthesis Cross-Coupling Medicinal Chemistry

2,5-Dibromo-4-nitropyridine is a differentiated scaffold for medicinal chemistry and materials science. Its unique 2,5-dibromo-4-nitro substitution pattern enables predictable, sequential functionalization at its halogenated sites. This precise reactivity is essential for streamlined syntheses of complex molecules like kinase inhibitors and functional ligands.

Molecular Formula C5H2Br2N2O2
Molecular Weight 281.89 g/mol
CAS No. 221241-31-2
Cat. No. B1430769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-4-nitropyridine
CAS221241-31-2
Molecular FormulaC5H2Br2N2O2
Molecular Weight281.89 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Br)Br)[N+](=O)[O-]
InChIInChI=1S/C5H2Br2N2O2/c6-3-2-8-5(7)1-4(3)9(10)11/h1-2H
InChIKeyQQNCRXJHMWJGQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromo-4-nitropyridine (CAS 221241-31-2): A Specialized Dihalogenated Pyridine Scaffold for Regioselective Synthesis


2,5-Dibromo-4-nitropyridine (CAS 221241-31-2) is a highly functionalized heterocyclic building block, characterized by a pyridine core substituted with two bromine atoms at the 2- and 5-positions and a nitro group at the 4-position . This precise substitution pattern creates a unique electronic environment that enables predictable and orthogonal reactivity at the halogenated sites, a feature exploited in multi-step syntheses of complex molecules [1]. As a versatile intermediate in medicinal chemistry and materials science, its procurement is driven by the need for a specific, non-interchangeable scaffold rather than a generic halogenated pyridine .

Why 2,5-Dibromo-4-nitropyridine (CAS 221241-31-2) Cannot Be Simply Replaced by Other Dibromopyridines


The unique substitution pattern of 2,5-Dibromo-4-nitropyridine dictates a specific reactivity and selectivity profile that is not replicated by its positional isomers or other halogenated analogs. The combination of the strong electron-withdrawing nitro group at the 4-position and the bromine atoms at the 2- and 5-positions creates a distinct electronic bias that governs the order and site of cross-coupling reactions [1]. Substituting this compound with, for instance, 2,5-dibromopyridine (lacking the nitro group) would result in a fundamentally different electronic landscape and loss of the ability to selectively activate a specific site [1]. Similarly, using a positional isomer like 2,5-dibromo-3-nitropyridine would alter the regioselectivity of subsequent transformations due to the different positioning of the nitro group's directing and activating effects, making the synthetic route unpredictable and inefficient .

Quantitative Differentiation of 2,5-Dibromo-4-nitropyridine (CAS 221241-31-2) Against Key Analogs


Regioselectivity Advantage in Palladium-Catalyzed Cross-Couplings

The intrinsic electronic bias of 2,5-dibromo-4-nitropyridine enables highly regioselective functionalization, which is not possible with simpler analogs like 2,5-dibromopyridine. In the absence of the nitro group, 2,5-dibromopyridine requires the use of a bromoiodopyridine derivative to overcome its inherent electronic bias and achieve controlled, sequential coupling [1]. This highlights the 4-nitro derivative's inherent advantage for precise molecular construction.

Regioselective Synthesis Cross-Coupling Medicinal Chemistry

Enhanced Reactivity for Nucleophilic Aromatic Substitution (SNAr)

The presence of the nitro group at the 4-position strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr) at the brominated positions, a feature absent in non-nitrated analogs like 2,5-dibromopyridine. While direct kinetic data for this specific compound is not available in the accessible literature, the class-level principle is well-established: a nitro group ortho or para to a leaving group (like bromine) significantly accelerates SNAr reactions due to its powerful electron-withdrawing effect .

Nucleophilic Substitution SNAr Electron-Deficient Heterocycles

Divergent Reactivity from 2,6-Dibromo-4-nitropyridine Isomer

The 2,5-substitution pattern on 2,5-dibromo-4-nitropyridine confers a distinct electronic and steric environment compared to its 2,6-isomer. This difference is critical in controlling the site of initial functionalization. While specific comparative kinetic data is not available, the difference in substitution pattern is fundamental to the compound's unique utility. A vendor notes that the crystal structure and derivative synthesis of 2,6-dibromo-4-nitropyridine are different, implying its divergent reactivity profile .

Positional Isomer Comparison Synthetic Strategy Regioselectivity

Validated Application Scenarios for 2,5-Dibromo-4-nitropyridine (CAS 221241-31-2) in Research and Development


Sequential, Orthogonal Functionalization for Complex Heterocycle Synthesis

The combination of a nitro group and two bromine atoms in a 2,5-relationship provides three distinct sites for sequential and orthogonal functionalization. A typical strategy involves an initial SNAr at the more activated 2-position, followed by a Suzuki-Miyaura cross-coupling at the 5-position, and finally, reduction of the nitro group to an amine for further derivatization. This is supported by evidence of excellent regiocontrol in coupling reactions at the 2,5-positions of related systems [1].

Synthesis of Regiospecifically Substituted Pyridines for Drug Discovery

In medicinal chemistry, where the precise placement of substituents on a heterocyclic core is paramount for target engagement and selectivity, 2,5-dibromo-4-nitropyridine serves as a privileged scaffold. Its predictable reactivity allows for the efficient construction of diverse libraries of 2,4,5-trisubstituted pyridines, a common motif in kinase inhibitors and other therapeutic agents. The inability to use a simpler analog like 2,5-dibromopyridine for such a strategy without significant modification (e.g., conversion to a bromoiodopyridine) underscores its value in streamlining synthesis [1].

Precursor to Advanced Materials and Ligands

The rigid, planar structure and multiple coordination sites make 2,5-dibromo-4-nitropyridine a valuable precursor for the synthesis of bipyridine and terpyridine ligands. These ligands are crucial components in coordination chemistry, catalysis, and the development of functional materials like metal-organic frameworks (MOFs). The ability to install aryl or heteroaryl groups at the 2- and 5-positions via cross-coupling, followed by reduction of the nitro group to a primary amine for further functionalization, provides a modular and efficient route to these sophisticated ligands [1].

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